molecular formula C10H5BrFNO2 B8523908 3-(4-Bromo-2-fluoro-phenyl)-pyrrole-2,5-dione

3-(4-Bromo-2-fluoro-phenyl)-pyrrole-2,5-dione

Cat. No. B8523908
M. Wt: 270.05 g/mol
InChI Key: XSLUDHXHPKRBOM-UHFFFAOYSA-N
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Patent
US08906913B2

Procedure details

To a solution of 4-bromo-2-fluoroaniline (10.0 g, 52.6 mmol) in aqueous HCl (50 mL) was added aqueous NaNO2 (4.0 g, 57.9 mmol) at 0° C. The reaction mixture was stirred for 30 min. To this was added a solution of maleimide (7.65 g, 78.9 mmol) in acetone (50 mL). The pH was adjusted to 3-3.5 by addition of sodium acetate. To the resultant reaction mixture was added CuCl (1.05 g, 7.9 mmol) and it was stirred at 0° C. for 1 h and at r.t. for 6 h. Finally acetone was evaporated and the reaction mixture was diluted with water (20 mL) and extracted with DCM (2×50 mL). The organic layer was washed with brine (20 mL), dried over anhydrous sodium sulphate and concentrated in vacuo. The crude was purified by column chromatography (silica gel, 1:9 EtOAc:Pet. ether) to provide the title compound (2.6 g, 18%) as brown solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.65 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
CuCl
Quantity
1.05 g
Type
catalyst
Reaction Step Four
Yield
18%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5](N)=[C:4]([F:9])[CH:3]=1.N([O-])=O.[Na+].[C:14]1(=[O:20])[NH:18][C:17](=[O:19])[CH:16]=[CH:15]1.C([O-])(=O)C.[Na+]>Cl.CC(C)=O.Cl[Cu]>[Br:1][C:2]1[CH:8]=[CH:7][C:5]([C:16]2[C:17](=[O:19])[NH:18][C:14](=[O:20])[CH:15]=2)=[C:4]([F:9])[CH:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC(=C(N)C=C1)F
Name
Quantity
4 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
7.65 g
Type
reactant
Smiles
C1(C=CC(N1)=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
CuCl
Quantity
1.05 g
Type
catalyst
Smiles
Cl[Cu]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To the resultant reaction mixture
STIRRING
Type
STIRRING
Details
was stirred at 0° C. for 1 h and at r.t. for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
Finally acetone was evaporated
ADDITION
Type
ADDITION
Details
the reaction mixture was diluted with water (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×50 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude was purified by column chromatography (silica gel, 1:9 EtOAc:Pet. ether)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)C=1C(NC(C1)=O)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 18.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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